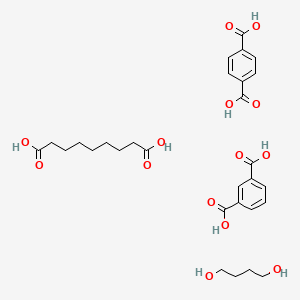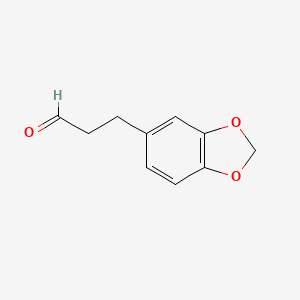
1,1-Bis(2-bromoethyl)cyclohexane
Übersicht
Beschreibung
1,1-Bis(2-bromoethyl)cyclohexane is a chemical compound with the molecular formula C10H18Br2 . It has an average mass of 298.058 Da and a monoisotopic mass of 295.977509 Da . It is also known by its IUPAC name, Cyclohexane, 1,1-bis(2-bromoethyl)- .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 12 non-H bonds, 2 rotatable bonds, and 1 six-membered ring . It consists of 18 Hydrogen atoms, 10 Carbon atoms, and 2 Bromine atoms .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H18Br2 . It has an average mass of 298.058 Da and a monoisotopic mass of 295.977509 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., were not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1,1-Bis(2-bromoethyl)cyclohexane plays a role in chemical synthesis, particularly in the formation of selenium transfer reagents. One study outlines how it reacts with cyclohexene in alcohol under reduced pressure, leading to various selenation products (Takanohashi, Tabata, Tanase, & Akabori, 1993).
Material Science
In the field of material science, derivatives of 1,1-Bis(2-bromoethyl)cyclohexane have been used in the preparation of epoxy laminates. These laminates exhibit notable mechanical properties, electrical strength, and chemical resistance, making them valuable in various industrial applications (Kagathara & Parsania, 2001).
Polymer Chemistry
The compound has significance in polymer chemistry, particularly in the synthesis of polyimides. These polyimides demonstrate excellent solubility in organic solvents and offer good mechanical properties and thermal stability. This makes them potentially useful in a variety of technological applications (Yang, Su, & Hsiao, 2004).
Crystallography
1,1-Bis(2-bromoethyl)cyclohexane-related compounds have been studied in crystallography for understanding molecular structures. For instance, the synthesis and crystal structure of 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea), a compound with relevance to 1,1-Bis(2-bromoethyl)cyclohexane, was explored (Shu-ping, 2012).
Kinetic Studies
The kinetics of reactions involving 1,1-Bis(2-bromoethyl)cyclohexane and similar compounds have been investigated, providing insights into reaction mechanisms and rates, crucial for optimizing industrial chemical processes (Neverov & Brown, 1998).
Thermal Analysis
Thermal decomposition analysis of compounds related to 1,1-Bis(2-bromoethyl)cyclohexane, such as 1,1-bis(tert-butylperoxy)cyclohexane, has been studied. This research is vital for understanding the stability and safety of these compounds in industrial applications (Hsueh, Chen, Chen, & Shu, 2016).
Catalysis
Compounds structurally related to 1,1-Bis(2-bromoethyl)cyclohexane have been utilized in catalytic processes, such as in the oxidation of cyclohexane. These studies offer valuable insights into the development of efficient and environmentally friendly catalysts (Hazra, Mukherjee, Silva, & Pombeiro, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-bis(2-bromoethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYUBGKERAFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309255 | |
| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-bromoethyl)cyclohexane | |
CAS RN |
3187-34-6 | |
| Record name | NSC211497 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






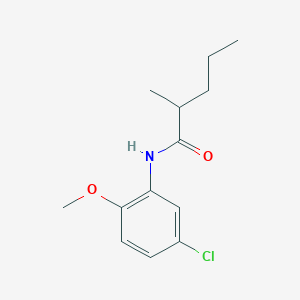
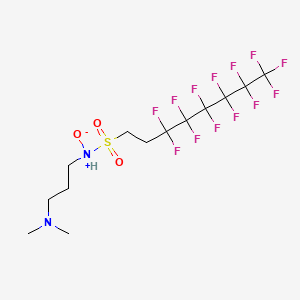
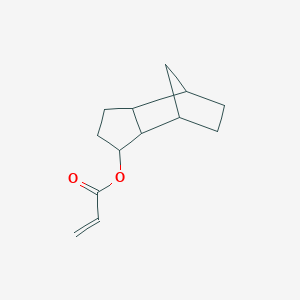
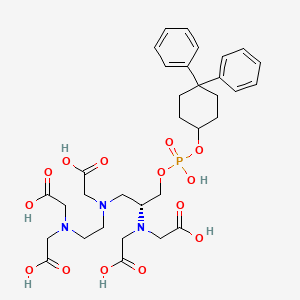
![Ethanediamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1606297.png)


